molecular formula C5H5N2S- B14848268 Pyridin-2-ylsulfanylazanide

Pyridin-2-ylsulfanylazanide

Cat. No.: B14848268
M. Wt: 125.17 g/mol
InChI Key: KNCXEKPVEOHKSD-UHFFFAOYSA-N
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Description

Pyridin-2-ylsulfanylazanide is a heterocyclic compound that contains both pyridine and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridin-2-ylsulfanylazanide typically involves the reaction of pyridine derivatives with sulfur-containing reagents. One common method is the nucleophilic substitution reaction where a pyridine derivative reacts with a thiol or sulfide under basic conditions. The reaction can be carried out in solvents such as dimethylformamide or tetrahydrofuran, with temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors. The process is optimized for high yield and purity, often involving continuous flow techniques and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Pyridin-2-ylsulfanylazanide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or sulfides using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Pyridin-2-ylsulfanylazanide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of pyridin-2-ylsulfanylazanide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s sulfanyl group can form strong interactions with metal ions, making it useful in coordination chemistry and catalysis.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A

Properties

Molecular Formula

C5H5N2S-

Molecular Weight

125.17 g/mol

IUPAC Name

pyridin-2-ylsulfanylazanide

InChI

InChI=1S/C5H5N2S/c6-8-5-3-1-2-4-7-5/h1-4,6H/q-1

InChI Key

KNCXEKPVEOHKSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)S[NH-]

Origin of Product

United States

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